molecular formula C9H19NO4 B142885 tert-Butyl (2,2-dimethoxyethyl)carbamate CAS No. 127119-09-9

tert-Butyl (2,2-dimethoxyethyl)carbamate

Cat. No.: B142885
CAS No.: 127119-09-9
M. Wt: 205.25 g/mol
InChI Key: QUUJLCMTXMSQHF-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C9H19NO4. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2,2-dimethoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2,2-dimethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Various nucleophiles such as amines or alcohols.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed

    Hydrolysis: 2,2-dimethoxyethylamine and tert-butyl alcohol.

    Substitution: Products depend on the nucleophile used.

    Deprotection: 2,2-dimethoxyethylamine.

Scientific Research Applications

tert-Butyl (2,2-dimethoxyethyl)carbamate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-dimethoxyethyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2,2-dimethoxyethyl)carbamate is unique due to its 2,2-dimethoxyethyl group, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .

Properties

IUPAC Name

tert-butyl N-(2,2-dimethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUJLCMTXMSQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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